Boc-Glu(Lys-OH)-OH

Description

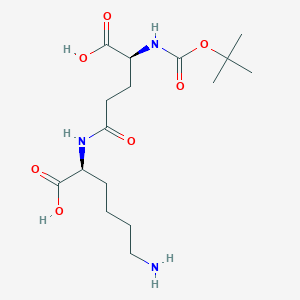

Structure

3D Structure

Properties

Molecular Formula |

C16H29N3O7 |

|---|---|

Molecular Weight |

375.42 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(4S)-4-carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C16H29N3O7/c1-16(2,3)26-15(25)19-11(14(23)24)7-8-12(20)18-10(13(21)22)6-4-5-9-17/h10-11H,4-9,17H2,1-3H3,(H,18,20)(H,19,25)(H,21,22)(H,23,24)/t10-,11-/m0/s1 |

InChI Key |

YTRYFCPPCWLGGX-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CCCCN)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O |

sequence |

XK |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc Glu Lys Oh Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering high efficiency and the ability to automate the synthesis process. rsc.org For branched peptides like Boc-Glu(Lys-OH)-OH, SPPS provides a robust platform for their construction. rsc.orgnii.ac.jp

Orthogonal Protecting Group Regimes (e.g., Boc/Bzl, Fmoc/tBu) Applied to Branched Architectures

The synthesis of branched peptides is critically dependent on the use of orthogonal protecting groups. These groups are removed under different chemical conditions, allowing for the selective deprotection and modification of specific sites on the peptide chain. iris-biotech.de This is essential for building the branched structure where one amino acid is attached to the side chain of another. rsc.org

The two most common orthogonal strategies in SPPS are the Boc/Bzl and Fmoc/tBu schemes. researchgate.netiris-biotech.de

Boc/Bzl Strategy: This was the original strategy developed for SPPS. masterorganicchemistry.com It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection. rsc.org While effective, this method is not truly orthogonal as both protecting groups are acid-sensitive, differing only in the kinetics of their removal. rsc.orgiris-biotech.de Final cleavage from the resin often requires harsh reagents like anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.com

Fmoc/tBu Strategy: This is the most widely used method today due to its milder conditions and true orthogonality. iris-biotech.demasterorganicchemistry.comacs.org The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the Nα-amine, while acid-labile tert-butyl (tBu)-based groups protect the side chains. iris-biotech.deresearchgate.net This allows for the selective removal of the Fmoc group with a base like piperidine, leaving the side-chain protecting groups intact. iris-biotech.de

For creating branched structures like this compound, a third level of orthogonality is often required. rsc.orgacs.org This involves using a side-chain protecting group on the lysine (B10760008) or glutamic acid that can be removed without affecting the Nα-Fmoc group or other tBu-based side-chain protecting groups. Examples of such protecting groups include:

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removable with hydrazine. sigmaaldrich.com

Alloc (allyloxycarbonyl): Removable with palladium catalysts. rsc.org

Mtt (4-methyltrityl): Removable with dilute trifluoroacetic acid (TFA). iris-biotech.de

This "triorthogonal" approach allows for the deprotection of the side chain of the branching amino acid (e.g., glutamic acid) on the solid support, followed by the coupling of the branching amino acid (e.g., lysine). rsc.org

| Protecting Group Strategy | Nα-Protection | Side-Chain Protection | Branching Point Protection | Cleavage Conditions | Key Features |

| Boc/Bzl | Boc (acid-labile, TFA) | Bzl-based (acid-labile, HF) | Not standard | Not truly orthogonal; requires harsh cleavage. rsc.orgiris-biotech.de | |

| Fmoc/tBu | Fmoc (base-labile, piperidine) | tBu-based (acid-labile, TFA) | ivDde (hydrazine), Alloc (Pd), Mtt (dilute TFA) | Truly orthogonal; milder conditions. iris-biotech.deiris-biotech.deacs.org |

Site-Specific Introduction of Glutamic Acid and Lysine Residues for Branched Formation

The formation of the this compound branch requires the precise, site-specific introduction of glutamic acid and lysine. acs.org In SPPS, the linear peptide backbone is first assembled on the resin. At the desired branching point, a glutamic acid residue is incorporated with an orthogonal protecting group on its γ-carboxyl side chain.

Once the main peptide chain is assembled, the orthogonal protecting group on the glutamic acid side chain is selectively removed. This exposes the γ-carboxyl group, which then acts as the new point of attachment for the subsequent amino acid, in this case, a protected lysine residue. rsc.org The Nα-Boc protected lysine is coupled to the deprotected glutamic acid side chain to form the characteristic branched structure. nih.gov This method allows for precise control over the location and composition of the branch. acs.org

Alternatively, a pre-formed Boc-Glu(Lys)-OH dipeptide can be synthesized and then incorporated into the growing peptide chain during SPPS. This approach can sometimes be more efficient, especially for large-scale synthesis.

Optimization of Coupling Efficiencies at Branched Junctions

A significant challenge in synthesizing branched peptides is the potential for reduced coupling efficiency at the branch point. rsc.org The steric hindrance created by the branched structure can make it difficult for the incoming activated amino acid to access the free amine, leading to incomplete reactions and the formation of deletion sequences. americanpeptidesociety.org

To overcome this, several optimization strategies are employed:

Highly Efficient Coupling Reagents: The use of potent coupling reagents is crucial. creative-peptides.com Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) with additives like HOBt (1-hydroxybenzotriazole) were traditionally used. researchgate.net However, modern, more efficient aminium/uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are now preferred as they enhance reaction rates and minimize side reactions. rsc.orgcreative-peptides.com

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid can help drive the reaction to completion. creative-peptides.com

Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate coupling reactions, especially at sterically hindered positions, by increasing the kinetic energy of the molecules. rsc.org

Solvent Choice: The choice of solvent can impact resin swelling and the solubility of reagents. N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are common choices. rsc.org

| Strategy | Description | Impact on Efficiency |

| Potent Coupling Reagents | Use of HATU, HBTU, etc. | Increases reaction speed and reduces side reactions. rsc.orgcreative-peptides.com |

| Double Coupling | Repeating the coupling step. | Helps ensure complete reaction at difficult junctions. creative-peptides.com |

| Microwave Assistance | Application of microwave energy. | Accelerates coupling reactions, overcoming steric hindrance. rsc.org |

| Optimized Solvents | Using appropriate solvents like DMF or DCM. | Improves resin swelling and reagent solubility. rsc.org |

Resin Selection and Cleavage Protocols for this compound Scaffold

The choice of resin is critical as it determines the C-terminal functionality of the peptide and the conditions required for its final cleavage. creative-peptides.com For a Boc-protected peptide like this compound, where the final product has a free carboxylic acid, several resins are suitable.

Merrifield Resin: A classic resin for Boc-based SPPS, but cleavage requires harsh conditions like anhydrous HF. masterorganicchemistry.com

PAM (Phenylacetamidomethyl) Resin: Offers greater acid stability than Merrifield resin, making it suitable for the synthesis of longer peptides. iris-biotech.de Cleavage still typically requires HF. sigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the cleavage of the peptide under very mild acidic conditions (e.g., dilute TFA). rsc.orgiris-biotech.de This is particularly advantageous as it allows the peptide to be cleaved while keeping acid-labile side-chain protecting groups, like tBu, intact. rsc.org

The cleavage cocktail used to release the peptide from the resin and remove the side-chain protecting groups must be carefully chosen to avoid side reactions. For Boc/Bzl chemistry, a common cleavage reagent is HF with scavengers like anisole (B1667542) or p-cresol (B1678582) to trap reactive carbocations. sigmaaldrich.com For Fmoc/tBu chemistry using an acid-labile resin, a cocktail of TFA with scavengers is typically used. sigmaaldrich.com A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5), which is effective for most peptides. sigmaaldrich.com

Solution-Phase Synthesis and Fragment Condensation Approaches

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or for creating complex peptide fragments that can be joined together. aragen.comresearchgate.net

Stepwise Elongation and Segment Assembly for Branched Peptides

In a solution-phase approach, peptide chains are elongated stepwise in a suitable solvent. researchgate.net This method requires purification after each step to remove excess reagents and by-products, which can be time-consuming. creative-peptides.com

A more efficient strategy for larger or complex peptides, including branched structures, is fragment condensation . researchgate.net In this approach, smaller, protected peptide fragments are synthesized separately, either by solution-phase or solid-phase methods. ucl.ac.uk These fragments are then coupled together in solution to form the final, larger peptide. researchgate.net

For a molecule like this compound, one could synthesize the Boc-Glu(OBzl)-OH fragment and a protected lysine derivative separately. These would then be coupled in solution. The key advantage of fragment condensation is that it allows for the purification of intermediate fragments, which can lead to a purer final product. However, challenges include the potential for poor solubility of protected peptide fragments and the risk of racemization at the C-terminal amino acid of the fragment during activation. ucl.ac.uk

Strategic Protecting Group Selection for Solution-Phase Synthesis of Branched Dipeptides

The solution-phase synthesis of branched dipeptides like this compound hinges on a well-defined protecting group strategy to differentiate the various reactive sites on the amino acid precursors. The choice of protecting groups is critical to prevent unwanted side reactions and to allow for selective deprotection at specific stages of the synthesis. sci-hub.seiris-biotech.deslideshare.net

For the synthesis of a γ-glutamyl-lysine branched structure, orthogonal protecting groups are essential. The α-amino group of glutamic acid is typically protected with the tert-butyloxycarbonyl (Boc) group. This acid-labile group is stable under the conditions required for peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA). iris-biotech.decsic.es

The carboxylic acid groups of glutamic acid and the ε-amino group of lysine present a more complex challenge. To achieve the desired γ-linkage, the α-carboxyl group of glutamic acid must be protected while the γ-carboxyl group remains free for coupling with the lysine ε-amino group. Conversely, the α-amino and α-carboxyl groups of lysine must be protected to ensure that the peptide bond forms specifically at the ε-amino position.

A common strategy involves the use of benzyl (Bzl) or tert-butyl (tBu) esters to protect the α-carboxyl group of glutamic acid and the α-carboxyl group of lysine. medchemexpress.commedchemexpress.comtargetmol.comchemsrc.comarctomsci.com The ε-amino group of lysine can be protected with a group that is orthogonal to both Boc and the carboxyl-protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. iris-biotech.deub.edu However, for the synthesis of this compound, where the lysine side chain ultimately bears a hydroxyl group (which is often unprotected or protected with a labile group), a different approach is necessary.

One synthetic route to a γ-glutamyl dipeptide involves the initial formation of a Ni(II) complex of a glutamic acid Schiff base. researchgate.netsioc-journal.cn This strategy serves as a co-protection for the α-amino and α-carboxyl groups of the L-glutamic acid. researchgate.netsioc-journal.cn This allows the γ-carboxyl group to be selectively coupled with another amino acid. researchgate.netsioc-journal.cn

The following table summarizes common protecting groups used in the synthesis of branched peptides:

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |

| α-Amino | tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) |

| α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Carboxyl | Benzyl ester | Bzl | Hydrogenolysis, Strong Acid |

| Carboxyl | tert-Butyl ester | tBu | Mild Acid (e.g., TFA) |

| ε-Amino (Lysine) | Benzyloxycarbonyl | Z | Hydrogenolysis, Strong Acid |

| ε-Amino (Lysine) | tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) |

Emerging and Hybrid Synthetic Techniques

Recent advancements in peptide synthesis have introduced novel techniques that can be applied to the synthesis of complex structures like branched dipeptides. These emerging methods aim to improve efficiency, yield, and purity.

Flow Chemistry: The use of flow chemistry reactors offers a promising alternative to traditional batch synthesis. frontiersin.org This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. For the synthesis of γ-glutamyl dipeptides, flow chemistry can be combined with immobilized reagents and scavengers to streamline the process and facilitate purification. frontiersin.org

Hybrid Solid-Phase and Solution-Phase Synthesis: A hybrid approach, combining the advantages of both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, is gaining traction for the preparation of complex peptides. researchgate.net For instance, a protected branched peptide fragment can be synthesized on a solid support, cleaved, and then further manipulated or coupled with another fragment in solution. ub.eduresearchgate.net This strategy can simplify the purification of intermediates and allow for the synthesis of larger or more complex branched structures.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for peptide bond formation. Enzymes like γ-glutamyl transferase (γ-GT) or glutamate (B1630785) cysteine ligase (GCL) can catalyze the formation of γ-glutamyl dipeptides. frontiersin.org While these methods are highly specific, their application may be limited by substrate scope and the need for specific enzyme variants.

Advanced Coupling Reagents and Additives for Branched Peptide Synthesis

The formation of the peptide bond between the γ-carboxyl group of glutamic acid and the ε-amino group of lysine is a critical step that requires efficient activation of the carboxylic acid. Several advanced coupling reagents and additives are available to facilitate this reaction, minimizing side reactions such as racemization. bachem.comuniurb.itsigmaaldrich.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. bachem.comissuu.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to form active esters, which then react with the amine. bachem.comissuu.com The use of additives helps to suppress racemization and improve coupling efficiency. bachem.comissuu.com

Phosphonium (B103445) and Aminium Salts: More modern coupling reagents include phosphonium salts (e.g., PyBOP®, PyBrOP®) and aminium/uronium salts (e.g., HBTU, HATU, COMU). bachem.comsigmaaldrich.comissuu.comcsic.es These reagents are generally more efficient and lead to faster reaction times with fewer side reactions compared to carbodiimides. bachem.comsigmaaldrich.com HATU, in particular, is known for its high coupling efficiency, especially in sterically hindered couplings, due to the formation of a highly reactive OAt ester. sigmaaldrich.com Propylphosphonic anhydride (B1165640) (T3P®) has also emerged as a "green" coupling reagent with good performance in solution-phase synthesis. csic.es

The following table provides a comparison of commonly used coupling reagents:

| Reagent Class | Example | Full Name | Key Features |

| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | Cost-effective; often used with additives. bachem.comissuu.com |

| Carbodiimides | EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble byproducts, easy removal. issuu.com |

| Phosphonium Salts | PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High efficiency, good for sterically hindered couplings. bachem.comissuu.comroyalsocietypublishing.org |

| Aminium/Uronium Salts | HBTU | (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Widely used, efficient. bachem.comsigmaaldrich.com |

| Aminium/Uronium Salts | HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Very high reactivity, low racemization. sigmaaldrich.com |

| Cyclic Anhydrides | T3P® | Propylphosphonic Anhydride | "Green" reagent, good for solution-phase. csic.es |

Analytical Validation of Synthetic Purity and Structural Integrity

Following the synthesis of this compound, rigorous analytical methods are crucial to confirm the purity of the compound and to verify its chemical structure.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary technique for assessing the purity of the synthesized peptide. nih.gov By using a C18 column and a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like TFA, it is possible to separate the desired product from starting materials, reagents, and any side products. nih.gov The purity is determined by integrating the peak area of the product relative to the total peak area. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. researchgate.netsioc-journal.cn Electrospray ionization (ESI) is a common technique for analyzing peptides. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. researchgate.netsioc-journal.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the synthesized dipeptide. researchgate.netsioc-journal.cn These techniques provide information about the chemical environment of each atom in the molecule, allowing for the confirmation of the correct connectivity, including the specific γ-linkage between the glutamic acid and lysine residues. researchgate.netsioc-journal.cn

Optical Rotation: Measurement of the optical rotation can be used to assess the enantiomeric purity of the final product, ensuring that no significant racemization has occurred during the synthesis. researchgate.netsioc-journal.cn

Chemical Modification and Derivatization Studies of Boc Glu Lys Oh Oh

Selective Functionalization at Reactive Sites

The differential reactivity of the functional groups in Boc-Glu(Lys-OH)-OH is the cornerstone of its utility. Chemists can selectively target one site while leaving the others intact, enabling a stepwise approach to building complex molecules.

The alpha-carboxyl group of the glutamic acid residue is a primary target for modification, often through esterification or amide bond formation. Standard coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS), can facilitate the reaction with a variety of amines or alcohols. This selective coupling is crucial for attaching this terminus to other peptides, linker molecules, or solid supports for further synthetic manipulations.

The free epsilon-amino group of the lysine (B10760008) residue is a highly nucleophilic site, making it amenable to a range of modifications, including acylation, alkylation, and arylation. This site is particularly important for the attachment of reporter groups, such as fluorophores or biotin, and for conjugation to larger carrier molecules. The reaction conditions can be tuned to ensure that modification occurs specifically at this amine without affecting the carboxyl groups. For instance, acylation can be achieved using activated esters (e.g., NHS esters) or acid chlorides under basic conditions.

Similar to the glutamic acid alpha-carboxyl, the alpha-carboxyl group of the lysine residue can be selectively functionalized. This allows for the creation of branched or cyclic structures. The selective activation of this carboxyl group, while the glutamic acid alpha-carboxyl is protected or engaged in another reaction, is a key strategy. This differential reactivity can be exploited to synthesize complex peptide architectures or to attach the molecule to a surface or polymer at a specific orientation.

Synthesis of Conjugates and Bioconjugates for Research Probes

The ability to selectively modify this compound makes it an ideal scaffold for the development of sophisticated research probes. By attaching signaling molecules or linking to larger biological or synthetic structures, its derivatives can be used to investigate biological processes.

The free epsilon-amino group of the lysine moiety is the most common site for the attachment of fluorescent dyes. A wide variety of fluorescent probes with amine-reactive functionalities, such as isothiocyanates (e.g., FITC) or succinimidyl esters (e.g., Alexa Fluor or DyLight dyes), can be readily conjugated to this compound. This process yields highly fluorescent derivatives that can be used in cellular imaging, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. The choice of fluorophore can be tailored to the specific experimental requirements, such as desired excitation and emission wavelengths.

Table 1: Examples of Reagents for Fluorescent Labeling of this compound

| Reagent Class | Specific Example | Reactive Group on Reagent | Target Site on this compound |

| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Isothiocyanate (-NCS) | Lysine ε-amino group |

| Succinimidyl Esters | Alexa Fluor™ 488 NHS Ester | N-hydroxysuccinimide ester | Lysine ε-amino group |

| Sulfonyl Chlorides | Dansyl chloride | Sulfonyl chloride (-SO₂Cl) | Lysine ε-amino group |

This compound can be conjugated to various polymeric scaffolds to create novel biomaterials with tailored properties. For example, it can be grafted onto polymers like polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties of resulting bioconjugates. Furthermore, its functional groups can be used to crosslink polymers to form hydrogels for applications in tissue engineering and drug delivery. The dipeptide can be incorporated into the polymer backbone or attached as a pendant group, providing functional handles for further modification of the polymer.

Table 2: Polymer Conjugation Strategies with this compound

| Polymer Scaffold | Coupling Chemistry | Functional Outcome | Potential Application |

| Poly(ethylene glycol) (PEG) | Amide bond formation via carboxyl activation | Increased hydrophilicity, reduced immunogenicity | Drug delivery, protein modification |

| Poly(lactic-co-glycolic acid) (PLGA) | Esterification or amidation | Formation of biodegradable nanoparticles | Controlled release systems |

| Hyaluronic Acid | Carbodiimide-mediated coupling | Biofunctionalized hydrogels | Tissue engineering, regenerative medicine |

Chemoenzymatic and Bio-inspired Synthesis of Branched Analogues

The synthesis of complex, branched peptide architectures has increasingly turned towards chemoenzymatic and bio-inspired strategies to overcome the limitations of purely chemical methods. These approaches offer high specificity, mild reaction conditions, and the ability to work with minimally protected precursors. The unique structure of this compound, featuring a glutamic acid residue with its side-chain carboxyl group and a lysine residue with its side-chain amino group, presents a versatile scaffold for such methodologies. After removal of the temporary Boc (tert-butyloxycarbonyl) protecting group from the lysine's side-chain, this dipeptide derivative offers two distinct orthogonal points for enzymatic or bio-inspired ligation to create branched structures.

Bio-inspired synthesis mimics nature's strategies for constructing complex biomolecules. researchgate.net In peptide synthesis, this often involves using enzymes that catalyze specific peptide bond formations or ligations. nih.gov Chemoenzymatic polymerization (CEP), for instance, is an environmentally friendly method that uses enzymes as catalysts in aqueous solvents, often without the need for extensive side-chain protection. acs.orgacs.org

Enzymatic ligation techniques are particularly powerful tools for building branched peptides. uva.nl Enzymes such as sortases, butelases, and engineered proteases can recognize specific amino acid sequences or motifs and catalyze the formation of a new peptide bond. uva.nlgoogle.com For example, Sortase A, a transpeptidase from Staphylococcus aureus, recognizes an LPXTG motif and cleaves the threonine-glycine bond, subsequently ligating the C-terminus of this motif to an N-terminal glycine (B1666218) nucleophile. uva.nl This highly specific reaction could be adapted to append peptide branches to a core structure derived from this compound.

Another class of enzymes, asparaginyl endoproteases (AEPs) like butelase 1, offers an alternative for peptide ligation and cyclization. uva.nl Butelase 1 is known for its efficiency in catalyzing head-to-tail cyclization in plant-derived cyclotides and can be repurposed for intermolecular ligations. uva.nlgoogle.com These enzymatic tools provide a pathway to selectively functionalize either the glutamic acid or the lysine side chain of the core dipeptide, leading to the formation of well-defined branched analogues.

Research into chemoenzymatic strategies has also explored the use of modified proteases or ligases to accept unnatural amino acids or to perform novel coupling reactions. researchgate.net The field of non-ribosomal peptide synthetases (NRPSs) also provides inspiration; these large enzyme complexes are responsible for the biosynthesis of many complex peptide natural products and their modular nature can be engineered to produce novel analogues. nih.gov By combining solid-phase peptide synthesis (SPPS) to create the initial this compound scaffold, with subsequent enzymatic modifications, researchers can generate diverse libraries of branched peptides. nih.govmdpi.com

The general principle for creating a branched analogue using this compound would involve a two-step process. First, a peptide chain would be chemically synthesized and attached to either the side-chain carboxyl group of the glutamic acid or the side-chain amino group of the lysine. Second, an enzyme would be used to ligate another peptide segment to the remaining free side chain. For instance, a peptide with a C-terminal thioester could be chemically ligated to the lysine side chain, followed by an enzyme-catalyzed ligation of a peptide with a suitable recognition motif to the glutamic acid side chain. This hybrid approach leverages the efficiency of chemical synthesis and the precision of biocatalysis. rsc.org

Table 1: Potential Enzymatic Systems for Branched Analogue Synthesis from a this compound Core

| Enzyme System | Ligation Principle | Potential Application with Glu(Lys) Core | Reference |

| Sortase A | Recognizes LPXTG motif and ligates to an N-terminal Glycine. | A peptide branch containing an N-terminal Gly could be ligated to a second peptide branch functionalized with a C-terminal LPXTG motif, with the entire assembly attached to the Glu or Lys side chain. | uva.nl |

| Butelase 1 | An asparaginyl endoprotease (AEP) that recognizes an Asx-His-Val (Asx = Asp/Asn) C-terminal motif and ligates it to a wide range of N-terminal nucleophiles. | A peptide branch ending in the butelase recognition sequence could be attached to the Glu side chain, while the Lys side chain could present the N-terminal amine of a second peptide branch for ligation. | uva.nl |

| Papain | A cysteine protease that can catalyze peptide synthesis in a kinetically controlled manner, typically with an esterified C-terminus. | The glutamic acid side-chain carboxyl could be esterified, then used as a substrate for papain to ligate a peptide nucleophile, creating one branch. The lysine side chain could be used for a separate coupling reaction. | acs.orgacs.org |

| Engineered Subtilisin Variants | Subtilisin can be engineered to act as a "peptiligase," efficiently catalyzing peptide bond formation between a C-terminal ester and an N-terminal amine. | Similar to papain, the glutamic acid side chain could be esterified and used as a handle for peptiligase-mediated branching. | researchgate.net |

Table 2: Research Findings on Relevant Ligation Chemistries

| Ligation Strategy | Description | Key Findings & Yields | Relevance to Branched Peptide Synthesis | Reference |

| Sortase-Mediated Ligation (SML) | Employs Sortase A to couple a peptide with a C-terminal LPXTG motif to another with an N-terminal Gly. | Robust and highly specific. Proximity-based SML can achieve ligation efficiencies of over 95%. | Enables the precise attachment of peptide branches to a core structure. | uva.nl |

| Native Chemical Ligation (NCL) | Reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine to form a native peptide bond. | A cornerstone of chemical protein synthesis, often used in hybrid strategies. Yields can be high but depend on the specific sequences. Lu et al. reported a 50% yield for a cyclic-branched peptide using in-situ ligation. | Allows for the assembly of large, unprotected peptide segments, which can be incorporated as branches. rsc.orgrsc.orgethz.ch | |

| Ser/Thr Ligation (STL) | Chemoselective reaction between a peptide C-terminal salicylaldehyde (B1680747) ester and a peptide with an N-terminal Ser or Thr. | Can be used for side chain-to-side chain cyclization and branching. Reported overall yields of ~35% for cyclic peptides. | Provides a method for creating lactam linkages between side chains, such as Asp-Lys, forming a branched or bridged structure. rsc.org | |

| Chemoenzymatic Polymerization (CEP) | Uses proteases like papain to polymerize amino acid esters in aqueous media. | Can produce oligomers and polymers of amino acids like lysine without side-chain protection. Degree of polymerization is influenced by pH and reaction conditions. | Demonstrates the feasibility of using enzymes to build peptide chains from simple, functionalized monomers. acs.orgacs.org |

Conformational Analysis and Supramolecular Assembly of Boc Glu Lys Oh Oh Derivatives

Spectroscopic Characterization of Secondary and Tertiary Structures

Spectroscopic techniques are indispensable for elucidating the conformational properties of peptides in solution. Circular dichroism and nuclear magnetic resonance spectroscopy are particularly powerful for determining the secondary and tertiary structures of molecules like Boc-Glu(Lys-OH)-OH.

Circular dichroism (CD) spectroscopy is a sensitive method for assessing the secondary structure of peptides. The technique measures the differential absorption of left and right circularly polarized light, which is inherently sensitive to the chiral environment of the peptide backbone. For dipeptides such as this compound, CD spectroscopy can reveal tendencies to adopt ordered conformations, such as β-turns or more extended structures, which can be precursors to larger self-assembled architectures like β-sheets.

While short peptides may not form stable α-helices or β-sheets in isolation, their CD spectra can indicate a propensity for these structures. For instance, a negative band around 218 nm is characteristic of β-sheet structures, while a positive band around 220 nm might suggest the presence of turn-like conformations. In the case of this compound, the interplay between the charged side chains of glutamic acid and lysine (B10760008), along with the bulky Boc protecting group, would influence the accessible conformations and, consequently, the CD spectrum.

Table 1: Representative CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) | Ellipticity |

| α-Helix | ~222 (negative) | Strong |

| ~208 (negative) | Strong | |

| ~193 (positive) | Strong | |

| β-Sheet | ~218 (negative) | Moderate |

| ~195 (positive) | Strong | |

| Random Coil | ~195 (negative) | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the three-dimensional structure of molecules in solution at atomic resolution nih.govmdpi.com. For this compound, a combination of one-dimensional and two-dimensional NMR experiments can provide detailed information about its conformational ensemble.

Key NMR parameters used in the conformational analysis of peptides include:

Chemical Shifts: The chemical shifts of backbone and side-chain protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are highly sensitive to the local electronic environment and thus to the peptide's conformation. Deviations from random coil values can indicate the presence of ordered structures.

Nuclear Overhauser Effect (NOE): NOEs arise from the through-space interaction of protons that are close to each other (typically < 5 Å). The observation of specific NOEs provides distance restraints that are crucial for defining the peptide's three-dimensional fold.

Coupling Constants (J-couplings): Three-bond J-couplings, such as ³J(HN,Hα), are related to the dihedral angle φ of the peptide backbone through the Karplus equation. These values provide critical angular restraints for structure calculation.

By integrating these NMR-derived restraints, it is possible to generate a detailed model of the predominant solution conformation(s) of this compound nih.gov.

Table 2: Key NMR Parameters for Peptide Conformational Analysis

| NMR Parameter | Information Gained |

| ¹H, ¹³C, ¹⁵N Chemical Shifts | Local electronic environment, secondary structure propensity |

| Nuclear Overhauser Effect (NOE) | Interproton distances (< 5 Å) |

| ³J(HN,Hα) Coupling Constants | Backbone dihedral angle φ |

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide a powerful complement to experimental techniques, offering insights into the energetic factors that govern peptide conformation and self-assembly nih.gov.

Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of this compound. By systematically varying the backbone and side-chain torsion angles, it is possible to identify low-energy conformations and construct a Ramachandran plot specific to this dipeptide derivative. This allows for the prediction of the most stable conformers and the energy barriers between them.

The energetic landscape of this compound will be shaped by a combination of factors, including:

Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group will restrict the conformational freedom of the glutamic acid residue.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonds between the side chains of glutamic acid and lysine, or with the peptide backbone, can stabilize specific conformations.

Electrostatic Interactions: The side chains of glutamic acid (negatively charged carboxylate) and lysine (positively charged ammonium) can engage in attractive electrostatic interactions, often referred to as a salt bridge, which can significantly influence the conformational preferences researchgate.netstudy.com.

Molecular dynamics (MD) simulations can be employed to model the process of self-assembly at the atomic level. By simulating a system containing multiple this compound molecules in a solvent, it is possible to observe how they interact and aggregate over time. These simulations provide valuable information about the key intermolecular interactions that drive the assembly process.

For this compound, the primary intermolecular interactions are expected to be:

Hydrogen Bonding: Formation of intermolecular hydrogen bonds between the peptide backbones is a hallmark of β-sheet formation and a major driving force for the self-assembly of many peptides.

Electrostatic Interactions: The electrostatic attraction between the negatively charged glutamic acid side chain of one molecule and the positively charged lysine side chain of another can lead to the formation of ordered aggregates researchgate.netstudy.com.

Self-Assembly Mechanisms and Morphology Control

The self-assembly of dipeptides into well-defined nanostructures is a complex process that can be influenced by a variety of factors. Understanding these mechanisms is key to controlling the morphology of the resulting materials.

The self-assembly of this compound is likely initiated by the formation of dimers or small oligomers through a combination of hydrogen bonding and electrostatic interactions between the glutamic acid and lysine side chains. These initial aggregates can then serve as nuclei for the growth of larger, more ordered structures. The final morphology of the self-assembled material—be it nanofibers, nanotubes, or vesicles—will depend on the intricate balance of these intermolecular forces.

Control over the morphology of self-assembled structures can be achieved by manipulating external conditions such as:

pH: The pH of the solution will affect the protonation state of the glutamic acid and lysine side chains, thereby modulating the strength of the electrostatic interactions and influencing the assembly process.

Solvent: The polarity of the solvent can impact the strength of both hydrophobic and hydrogen bonding interactions.

Concentration: The concentration of the dipeptide will influence the kinetics of aggregation and can favor the formation of different morphologies.

By carefully tuning these parameters, it may be possible to direct the self-assembly of this compound towards specific and desired nanostructures.

Factors Driving Self-Assembly

The self-assembly of this compound and its derivatives into ordered supramolecular structures is a complex process governed by a delicate balance of non-covalent interactions. Several external and internal factors can be modulated to control the assembly process and the resulting morphologies.

Concentration: The concentration of the dipeptide in a solution is a critical parameter. Below a certain critical aggregation concentration, the molecules exist as unimers. As the concentration increases beyond this threshold, self-assembly is initiated, leading to the formation of larger aggregates.

Solvent Polarity: The nature of the solvent plays a pivotal role in the self-assembly process. In polar solvents, hydrophobic interactions between the Boc protecting groups and the aliphatic side chains of lysine can be a major driving force for aggregation. Conversely, in non-polar solvents, hydrogen bonding between the carboxylic acid and amide groups may become more dominant.

Ionic Strength: The ionic strength of the solution can influence the electrostatic interactions between the charged moieties of the dipeptide. At physiological pH, the glutamic acid residue will be negatively charged and the lysine residue will be positively charged. Changes in ionic strength can either screen these charges, promoting hydrophobic interactions, or modulate the electrostatic repulsion/attraction, thereby affecting the assembly.

| Factor | Influence on Self-Assembly of this compound Derivatives |

| Concentration | Above a critical concentration, aggregation and formation of nanostructures are initiated. |

| Solvent Polarity | Affects the balance between hydrophobic interactions and hydrogen bonding, influencing the packing of molecules. |

| Ionic Strength | Modulates electrostatic interactions between charged residues, which can either promote or hinder assembly. |

| pH | Controls the ionization state of the glutamic acid and lysine residues, altering electrostatic interactions and hydrogen bonding patterns, and thus dictating the formation and morphology of self-assembled structures. |

Characterization of Self-Assembled Nanostructures

The self-assembly of this compound derivatives can lead to a variety of well-defined nanostructures. The characterization of these structures is essential to understand the underlying assembly mechanisms and to tailor their properties for specific applications.

Fibers: One-dimensional fibrillar structures are commonly observed in the self-assembly of peptides. These fibers are typically formed through the hierarchical assembly of smaller building blocks. The formation of β-sheet structures, where peptide backbones are connected via hydrogen bonds, is a common motif that drives the elongation of these fibers.

Spheres: In some conditions, this compound derivatives can self-assemble into spherical nanoparticles or micelles. This morphology is often favored when hydrophobic interactions are the dominant driving force, leading to the sequestration of the non-polar parts of the molecules in the core of the sphere, while the hydrophilic parts are exposed to the solvent.

Gels: At higher concentrations, the self-assembled nanofibers can entangle to form a three-dimensional network that entraps the solvent, resulting in the formation of a hydrogel. The mechanical properties of these gels are dependent on the density and connectivity of the fibrillar network.

Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Dynamic Light Scattering (DLS) are employed to visualize and determine the size and morphology of these nanostructures. Spectroscopic techniques like Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are used to probe the secondary structure and intermolecular interactions within the assemblies.

| Nanostructure | Typical Driving Forces and Characteristics | Characterization Techniques |

| Fibers | Predominantly driven by hydrogen bonding and π-π stacking (if aromatic moieties are present), often involving β-sheet formation. | TEM, SEM, AFM, CD, FTIR |

| Spheres | Primarily driven by hydrophobic interactions, leading to the formation of micelles or vesicles with a hydrophobic core. | DLS, TEM, SEM |

| Gels | Formed by the entanglement of fibrillar networks at high concentrations, resulting in a viscoelastic material. | Rheology, SEM, TEM |

Hierarchical Assembly Pathways of Branched Dipeptides

The formation of complex supramolecular structures from branched dipeptides like this compound follows a hierarchical assembly pathway. This process begins at the molecular level and progresses to macroscopic structures.

The initial step involves the conformational arrangement of individual dipeptide molecules. The Boc protecting group, being bulky and hydrophobic, influences the local conformation. Non-covalent interactions such as hydrogen bonding between the amide backbones and the side chains, as well as hydrophobic interactions between the Boc groups and lysine side chains, lead to the formation of primary aggregates.

These primary aggregates then serve as building blocks for the next level of assembly. For instance, β-sheet formation can lead to the growth of one-dimensional tapes or ribbons. These ribbons can then twist or stack to form nanofibers. The specific pathway is highly dependent on the interplay of the factors mentioned in section 4.3.1.

Finally, at a larger length scale, these nanofibers can further organize into bundles or entangle to form a percolated network, leading to the formation of hydrogels. The branching point at the glutamic acid residue in this compound introduces additional complexity and potential for creating more intricate and potentially functional hierarchical structures compared to linear peptides. Understanding these hierarchical pathways is crucial for the rational design of self-assembling systems with desired morphologies and properties.

Biomaterials and Nanotechnology Applications Derived from Boc Glu Lys Oh Oh Scaffolds

Hydrogel Design and Fabrication for Tissue Engineering Research

Peptide-based hydrogels are a class of biomaterials that have garnered substantial attention for tissue engineering applications due to their high water content, biocompatibility, and structural similarity to the native extracellular matrix (ECM). frontiersin.orgnih.gov The molecular design of Boc-Glu(Lys-OH)-OH makes it a prime candidate for incorporation into self-assembling peptide sequences that form such hydrogels.

The formation of these hydrogels is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and, crucially for this dipeptide, electrostatic interactions between the oppositely charged side chains of glutamic acid (anionic) and lysine (B10760008) (cationic). nih.gov In longer peptide sequences incorporating glutamic acid and lysine, these ionic interactions can lead to the formation of stable β-sheet structures that entangle to form a nanofibrous network, trapping water and creating a hydrogel. nih.govnih.gov Peptides like EAK16 (AEAEAKAKAEAEAKAK), which feature alternating lysine and glutamic acid residues, are well-documented to spontaneously assemble into stable hydrogels under physiological conditions. nih.gov The this compound molecule can be considered a minimalist motif embodying this principle, capable of being integrated into larger, custom-designed peptide sequences to precisely control hydrogel properties.

These hydrogels serve as three-dimensional scaffolds that support cell adhesion, proliferation, and differentiation. mdpi.com The properties of the hydrogel, such as mechanical stiffness, porosity, and degradation rate, can be tuned by altering the amino acid sequence, making them adaptable for various tissue types, from soft brain tissue to more rigid cartilage. mdpi.comnih.gov For instance, the inclusion of specific peptide motifs can promote the regeneration of bone, cartilage, and neural tissues. nih.gov

Table 1: Properties of Tissue Engineering Hydrogels Based on Glutamic Acid and Lysine-Containing Peptides

| Peptide System | Key Amino Acids | Self-Assembly Trigger | Resulting Structure | Notable Application/Finding | Reference |

|---|---|---|---|---|---|

| EAK16 | Alanine, Glutamic Acid, Lysine | Salt addition | Nanofibrous β-sheet hydrogel | Highly stable hydrogel supporting cell growth. | nih.gov |

| RADA16 | Arginine, Aspartic Acid, Alanine | Change in pH or ionic strength | Nanofiber network | Promotes axon regeneration and bone repair. | nih.govnih.gov |

| MAX8 | Valine, Lysine, Glutamic Acid | Change in pH or ionic strength | β-hairpin hydrogel | Used for the controlled delivery of growth factors like NGF and BDNF. | nih.govnih.gov |

| Collagen Mimetic Peptides | Proline, Hydroxyproline, Glycine (B1666218), Lysine, Aspartic Acid | Temperature | Triple-helix nanofibers | Forms hydrogels with stiffness similar to natural collagen. | nih.gov |

Nanomaterial Scaffolds for Controlled Molecular Presentation

The precise chemical structure of this compound makes it an excellent hub for constructing nanomaterial scaffolds capable of controlled molecular presentation. The ability to arrange bioactive molecules with nanoscale precision is critical for mimicking the complex signaling environments found in biology and for developing targeted therapies and advanced diagnostics.

The this compound molecule possesses several functional groups that can be used as specific attachment points, or "chemical handles," for other molecules. mdpi.com These include the ε-amino group of the lysine side chain and the two carboxylic acid groups of the glutamic acid (one on the side chain and one at the C-terminus). The Boc group on the N-terminus protects one amine, allowing for selective reactions at other sites. This orthogonal functionality is a cornerstone of modern bioconjugation chemistry, enabling the creation of well-defined, multifunctional constructs. rsc.org

For example, the lysine amine can be used to attach cell-adhesion peptides (like RGD), while the glutamic acid carboxylates could be coupled to imaging agents or other signaling molecules. mdpi.com This strategy has been used to create multivalent structures that can enhance binding affinity to cell surface receptors, such as integrins, for tumor imaging and therapy. mdpi.comrsc.org By incorporating this dipeptide into larger self-assembling systems like peptide-oligonucleotide conjugates (POCs) or dendritic peptides, researchers can control the spacing and density of presented ligands, which is crucial for modulating cellular responses. rsc.orgrsc.org

Table 2: Functional Groups of this compound for Molecular Conjugation

| Functional Group | Location | Typical Protection | Potential Conjugation Chemistry | Example Application |

|---|---|---|---|---|

| α-Amino Group | Glutamic Acid N-Terminus | Boc (tert-butyloxycarbonyl) | Available for reaction after deprotection (e.g., with acid). | Peptide chain elongation. |

| ε-Amino Group | Lysine Side Chain | None (Free) | Amide bond formation (with activated acids), NHS-ester chemistry, reductive amination. | Attachment of targeting ligands (e.g., cRGD), fluorophores, or drugs. mdpi.com |

| γ-Carboxyl Group | Glutamic Acid Side Chain | None (Free) | Amide bond formation (with amines via carbodiimide (B86325) chemistry). | Coupling to biomolecules, surface immobilization. |

| α-Carboxyl Group | Lysine C-Terminus | None (Free) | Amide bond formation, esterification. | Linkage to other molecules or solid supports. |

Engineered Self-Assembled Systems for Advanced Materials Science

The self-assembly of small molecules into ordered, functional superstructures is a powerful strategy in materials science. Dipeptides and their derivatives are particularly effective building blocks due to their inherent ability to form defined networks through hydrogen bonding and other non-covalent forces. mdpi.comnih.gov The modification of amino acids with protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) can significantly influence the self-assembly process, leading to a variety of nanostructures such as fibers, spheres, and tubes. nih.govrsc.org

The this compound molecule combines several features that drive self-assembly. The Boc group provides a hydrophobic component that can promote aggregation in aqueous environments. nih.gov The central peptide backbone provides hydrogen bonding sites, a key interaction in the formation of β-sheet-like structures. nih.gov Furthermore, the ionizable side chains of glutamic acid and lysine allow for pH-responsive behavior; changes in pH alter the charge state of these groups, thereby modulating the electrostatic interactions and potentially triggering or reversing the assembly process. researchgate.netru.nl

Research on related protected amino acids has demonstrated the rich morphological diversity achievable. For instance, Fmoc-modified dipeptides are known to be efficient hydrogelators, forming fibrous networks. nih.gov Uncapped dipeptides can also self-assemble, though often into crystalline nanostructures rather than gels. mdpi.com By controlling factors such as solvent, concentration, and pH, building blocks like this compound can be directed to form specific architectures, paving the way for novel materials with applications in catalysis, optoelectronics, and sensing. nih.gov

Table 3: Self-Assembly of Protected Amino Acid and Dipeptide Derivatives

| Molecule | Protecting Group | Solvent/Conditions | Observed Morphology | Driving Forces | Reference |

|---|---|---|---|---|---|

| Fmoc-Phe-Phe | Fmoc | Aqueous buffer, pH < 8 | Nanofibers, Hydrogel | π–π stacking, Hydrogen bonding | nih.gov |

| Boc-Phe-Aib-OH | Boc | Aqueous NaOH | Hydrogel | Hydrophobic interactions, Hydrogen bonding | nih.gov |

| cyclo(L-Phe-L-Asp(OtBu)) | Boc (as OtBu) | Biocompatible solvents | Hydrogel | Hydrogen bonding, structural rigidity | nih.gov |

| Heterochiral D-Phe-L-Phe | None | Aqueous buffer | Nanofibrils, Hydrogel | Hydrophobic & H-bond interactions | nih.gov |

| Boc-Ala-Ile-Porphyrin | Boc | HFIP-water | Hydrogel with nanofibers | Hydrophobic interactions, π–π stacking | rsc.org |

Enzymatic Interactions and Biostability Research

Investigation of Proteolytic Susceptibility and Degradation Pathways

The proteolytic susceptibility of a peptide is largely dictated by its amino acid sequence, secondary structure, and any modifications to its backbone or termini. mdpi.com Peptides are generally vulnerable to degradation by proteases, which can limit their therapeutic application. mdpi.com The specific degradation pathway of a peptide like Boc-Glu(Lys-OH)-OH depends on the proteases present in the environment.

The core dipeptide sequence, glutamic acid and lysine (B10760008), can be a target for certain proteases. For instance, trypsin and trypsin-like enzymes typically cleave peptide bonds C-terminal to basic amino acid residues such as lysine and arginine. pnas.org Plasmin, another serine protease, also shows a preference for cleaving after lysine residues. pnas.org This is evidenced by the use of synthetic substrates containing Glu-Lys or Lys-Lys sequences to assay the activity of enzymes like plasmin and urokinase. medchemexpress.compeptide.co.jp

However, the structure of this compound possesses features that may alter this susceptibility. The N-terminal tert-butyloxycarbonyl (Boc) group provides a bulky, chemically stable cap that generally protects the N-terminus from degradation by aminopeptidases. Furthermore, the linkage between glutamic acid and lysine is an isopeptide bond, formed between the gamma-carboxyl group of glutamic acid and the epsilon-amino group of lysine. This non-canonical linkage is not a typical substrate for many standard proteases, which are adapted to cleave alpha-peptide bonds in a linear chain. Research on tuftsin (B1682037) analogs has shown that introducing an isopeptide bond can increase resistance to enzymatic cleavage. biocrick.com

While the specific degradation pathways for this compound have not been detailed extensively in the literature, its stability would be a balance between the susceptibility of the Lys residue and the protective effects of the N-terminal Boc group and the isopeptide linkage.

Role of Branched Structure in Modulating Enzymatic Resistance

The branched architecture is a key feature influencing the biostability of peptides. rsc.orgrsc.org Transforming linear peptides into branched or dendritic structures, often using a lysine core to support multiple peptide chains, has been shown to significantly enhance their resistance to proteolytic enzymes. acs.orgresearchgate.netnih.gov

The primary mechanism for this increased resistance is steric hindrance. acs.org The bulkier, three-dimensional conformation of a branched peptide can physically impede its ability to fit into the active site of a protease, thus preventing cleavage. acs.org Studies comparing linear and branched peptides have demonstrated that branched structures can exhibit a tenfold increase in resistance to the proteolytic activity found in serum. acs.org This enhanced stability is progressive with the degree of branching; tetra-branched peptides are generally more resistant than two-branched or linear versions. nih.gov

The stability conferred by branching is not merely due to an increase in molecular size but is related to the specific dendritic architecture that shields susceptible peptide bonds from enzymatic access. nih.gov This strategy is considered a valuable approach in the rational design of bioactive peptides to improve their in vivo stability and bioavailability. researchgate.netresearchgate.net

| Structural Feature | Influence on Enzymatic Resistance | Primary Mechanism | Supporting Evidence |

|---|---|---|---|

| Branched/Dendritic Architecture | Increases resistance to proteolysis | Steric hindrance prevents the peptide from fitting into the enzyme's active site. acs.org | Branched peptides show a significant increase in stability in human plasma and serum compared to linear analogues. acs.orgnih.gov |

| Isopeptide Bond | Increases resistance to standard proteases | Proteases are specific for canonical α-peptide bonds. | Analogs of the peptide tuftsin containing isopeptide bonds show increased resistance to enzymatic cleavage. biocrick.com |

| N-terminal Boc Group | Protects against aminopeptidases | Blocks the N-terminal amino group, a recognition site for aminopeptidases. | The Boc group is stable under many conditions and requires strong acids for removal, protecting the N-terminus from enzymatic attack. |

| Incorporation of D-amino acids | Enhances resistance to proteases | Proteases are stereospecific for L-amino acids. rsc.org | Peptides synthesized with D-amino acids are more resistant to degradation by bacterial proteases. researchgate.net |

Development of Enzyme Substrates and Inhibitor Probes

The unique chemical features of this compound and related structures make them valuable tools in enzymology, particularly for creating specific enzyme substrates and inhibitor probes.

Enzyme Substrates: Peptide sequences containing glutamic acid and lysine are frequently used to construct fluorogenic substrates for various proteases. In these substrates, the peptide sequence acts as the specific recognition and cleavage site for the enzyme. A fluorescent reporter molecule (fluorophore) and a quencher are attached to the peptide. In the intact substrate, the quencher suppresses the fluorescence. Upon enzymatic cleavage of the peptide bond, the fluorophore is separated from the quencher, resulting in a measurable fluorescent signal. nih.gov

For example, the substrate Boc-Glu-Lys-Lys-AMC, where AMC (7-amino-4-methylcoumarin) is the fluorophore, is a sensitive substrate for urokinase-activated plasmin. medchemexpress.compeptide.co.jp Similarly, other substrates incorporating a P1 position lysine or arginine are used to assay enzymes like trypsin, thrombin, and tissue plasminogen activator (tPA). pnas.org The Boc-Glu moiety in these substrates often serves to enhance solubility and provide a defined N-terminus. The development of such substrates is crucial for high-throughput screening of enzyme activity and for diagnosing diseases where protease activity is dysregulated. rsc.org

Inhibitor Probes: The core structure of this compound can also be a starting point for designing enzyme inhibitors. By modifying the amino acid residues or attaching reactive groups, molecules can be created that bind to a protease's active site, either reversibly or irreversibly, thus blocking its function.

For example, the synthesis of specialized lysine derivatives like Fmoc-endo-cyclopropyl-Lys(Boc)-OH allows for the incorporation of non-natural amino acids into peptides. nih.gov These modified peptides can then be tested as inhibitors of specific enzymes, such as lysine-specific demethylase 1 (LSD1), providing probes to study enzyme mechanisms and potential therapeutic leads. nih.gov The synthesis of such complex building blocks is a critical step in the development of potent and selective enzyme inhibitors. rsc.org

| Substrate/Inhibitor Type | Example Compound | Target Enzyme(s) | Application |

|---|---|---|---|

| Fluorogenic Substrate | Boc-Glu-Lys-Lys-AMC | Urokinase-activated Plasmin medchemexpress.compeptide.co.jp | Continuously monitoring enzyme activity through fluorescence increase upon cleavage. |

| Chromogenic Substrate | Toc-Gly-Pro-Arg-AMC | Human β-tryptase rsc.org | Screening for enzyme inhibitors by measuring changes in color or fluorescence. |

| General Protease Substrate | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | Matrix Metalloproteinases (MMP-1, MMP-2, MMP-3) nih.gov | Assaying activity of collagenases and other matrix-degrading enzymes. |

| Inhibitor Probe Building Block | Fmoc-endo-cyclopropyl-Lys(Boc)-OH | Lysine-Specific Demethylase 1 (LSD1) nih.gov | Incorporated into peptides to create specific, mechanism-based enzyme inhibitors. |

| Inhibitor Building Block | Boc-Har{omega,omega'-[Z(2Cl)]2}-OH (from Boc-Lys-OH) | Trypsin-like enzymes biocrick.com | Synthesis of opioid peptides with increased resistance to enzymatic degradation. |

Future Directions and Advanced Research Frontiers

Innovations in Branched Peptide Synthesis

The synthesis of branched peptides, for which Boc-Glu(Lys-OH)-OH is a key starting material, is a field of continuous innovation aimed at enhancing efficiency, purity, and complexity of the final structures. While traditional methods laid the groundwork, new strategies are overcoming long-standing challenges.

Early methods for creating branched peptides involved thermal copolymerization of amino acids like lysine (B10760008) and glutamic acid, which resulted in arbitrary structures with limited utility. rsc.org The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, revolutionized the field by allowing the sequential addition of amino acids to a chain anchored on an insoluble resin, affording precise sequence control. rsc.orgresearchgate.net Modern peptide synthesis heavily relies on SPPS, which offers greater chemical stability and efficient couplings. rsc.org

Innovations continue to refine SPPS, making the synthesis of complex branched peptides more accessible and scalable. rsc.org Key advancements include automated SPPS protocols, microwave-assisted synthesis for improved reaction efficiency, and the development of superior coupling agents. rsc.org Furthermore, advanced resins with better stability and swelling properties have been introduced to optimize the process. rsc.org

A significant area of development is the use of orthogonal protecting groups , which are chemical moieties that can be removed under specific conditions without affecting other protected groups. This allows for the selective construction of peptide branches. csic.es The Fmoc/tBu strategy is a widely used orthogonal system. csic.es For more complex structures like multi-branched peptides, triorthogonal and even four-dimensional protection schemes are being developed, enabling a higher degree of control over the synthesis. csic.es

Chemo-enzymatic peptide synthesis (CEPS) is emerging as a powerful and "green" alternative to purely chemical methods. nih.govqyaobio.com This technique utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. nih.govnih.gov This approach avoids the use of harsh chemicals and complex protection/deprotection steps often required in traditional synthesis. researchgate.netqyaobio.com Enzymes offer high stereoselectivity, preventing racemization, a common side reaction in chemical peptide synthesis. nih.gov Researchers are actively developing engineered enzymes and optimizing reaction conditions to broaden the scope and efficiency of CEPS for producing complex linear and branched peptides. researchgate.netnih.govnih.gov

Below is a table summarizing key innovations in peptide synthesis relevant to branched structures derived from building blocks like this compound.

| Synthesis Innovation | Description | Advantages | Key Reagents/Techniques |

| Advanced SPPS | Improvements on the standard solid-phase method. rsc.org | Increased efficiency, reduced synthesis time, higher purity. rsc.org | Automated synthesizers, microwave assistance, advanced resins (e.g., 2-chlorotrityl chloride). rsc.org |

| Improved Coupling Agents | More efficient reagents for forming the peptide bond. rsc.org | Higher reaction efficiency, mitigation of low yield and purity issues. rsc.org | HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). rsc.org |

| Orthogonal Protecting Groups | Use of multiple protecting groups that can be removed independently. rsc.orgcsic.es | Precise control over the synthesis of complex architectures like cyclic and multi-arm peptides. rsc.orgcsic.esub.edu | Fmoc/tBu, Boc/Bzl, Allyl-based groups, Dde, ivDde, Mtt. rsc.orgsigmaaldrich.compeptide.com |

| Chemical Ligation | Methods for joining unprotected peptide segments. rsc.org | Assembly of large, complex branched peptides. rsc.org | Native Chemical Ligation (NCL), Cu-catalyzed azide-alkyne cycloaddition (CuAAC), Strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org |

| Chemo-enzymatic Synthesis | Use of enzymes to catalyze peptide bond formation. nih.govnih.gov | Mild reaction conditions, high stereoselectivity, environmentally friendly ("green chemistry"). nih.gov | Proteases (e.g., Proteinase K, Papain), engineered ligases. nih.govnih.govresearchgate.net |

Computational Design of Functional this compound Analogues

Computational methods are becoming indispensable for the de novo design and optimization of peptides. rsc.orgnih.gov These in silico approaches allow researchers to predict the properties and functions of novel peptide structures before their physical synthesis, saving significant time and resources. nih.gov For a foundational molecule like this compound, computational design opens the door to creating a vast array of analogues with tailored functionalities.

The process often begins with defining a target function, such as antimicrobial activity or specific receptor binding. frontiersin.org Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can then be used to screen virtual libraries of peptide sequences or to design new ones with desired physicochemical properties like hydrophobicity and charge distribution. frontiersin.orgfrontiersin.org For instance, sequence-based design tools can help optimize peptide stability, toxicity, and immunogenicity. nih.gov

Molecular Dynamics (MD) simulations are a particularly powerful tool in this domain. aip.orgqut.edu.au MD simulations provide an atomistic, physics-based model of how a peptide, such as one built from this compound analogues, will behave in a specific environment, like a cell membrane or in aqueous solution. aip.orgqut.edu.au These simulations can reveal the peptide's structural dynamics, conformational changes, and interactions with other molecules. aip.orgnih.gov By comparing different force fields (the mathematical functions that describe the forces between atoms), researchers can enhance the accuracy of these predictions. aip.orgnih.gov For example, MD simulations have been used to understand how a branched antimicrobial peptide interacts with and perturbs a bacterial membrane, providing insights that can guide the design of more potent antibiotics. nih.gov

The table below outlines common computational approaches used in the design of functional peptide analogues.

| Computational Method | Application in Peptide Design | Key Insights Provided |

| Machine Learning / QSAR | Prediction of biological activity (e.g., antimicrobial, anti-inflammatory) based on sequence. frontiersin.orgfrontiersin.org | Identification of key amino acid residues and physicochemical properties for desired function. frontiersin.orgfrontiersin.org |

| Homology Modeling | Building a 3D model of a peptide based on the structure of a known, related peptide. nih.gov | Provides a starting structural model for further analysis when an experimental structure is unavailable. |

| Molecular Docking | Predicting the binding orientation of a peptide to a target protein or receptor. frontiersin.org | Elucidates potential binding modes and helps in designing peptides with high affinity and specificity. |

| Molecular Dynamics (MD) Simulations | Simulating the motion and interaction of peptide atoms over time in a defined environment. aip.orgnih.gov | Reveals structural stability, conformational flexibility, and mechanisms of action at an atomic level. aip.orgnih.gov |

Integration into Complex Biosystems Research

The unique architectures achievable using this compound as a branching unit make the resulting peptides highly valuable for research in complex biological systems. rsc.orgrsc.org Their modular nature, multivalency, and enhanced stability compared to linear counterparts open up applications in drug delivery, tissue engineering, and diagnostics. rsc.orgcreative-peptides.comresearchgate.net

In drug delivery , branched peptides can be engineered into nanostructures, such as nanofibrils or vesicles, that can encapsulate and protect therapeutic agents. rsc.orgplos.org These peptide-based systems offer advantages over lipid-based or viral vectors, including better stability and tune-ability. plos.org The multivalent nature of branched peptides allows for targeted delivery by decorating their surface with ligands that bind to specific receptors overexpressed on diseased cells, such as cancer cells. rsc.orgresearchgate.net This targeted approach can enhance therapeutic efficacy while minimizing side effects. rsc.org

In tissue engineering and biomaterials science , branched peptides can self-assemble into hydrogel scaffolds that mimic the native extracellular matrix (ECM). rsc.orgcreative-peptides.com These biomimetic materials can provide a supportive environment for cell adhesion, proliferation, and differentiation. rsc.org By incorporating bioactive peptide sequences, these scaffolds can be made to actively signal to cells, promoting tissue repair and regeneration. rsc.org The customizable nature of branched peptides allows for the tuning of material properties like stiffness and degradation rate to match the requirements of specific tissues. rsc.orgrsc.org

Furthermore, branched peptides are used to create multifunctional platforms . upc.edu For example, a single branched molecule can be designed to present two different bioactive motifs, allowing it to interact with multiple cell receptors or perform dual functions, such as promoting cell adhesion while simultaneously preventing bacterial colonization. upc.eduacs.org This is a significant advantage over using simple mixtures of linear peptides. upc.edu

The table below highlights key applications of branched peptides in biosystems research.

| Application Area | Role of Branched Peptides | Examples of Functionality |

| Drug Delivery | Serve as carriers for therapeutic agents. rsc.orglifetein.com | Encapsulation of drugs in self-assembled nanofibrils, targeted delivery to cancer cells, improved drug solubility and stability. rsc.orgplos.org |

| Vaccine Development | Act as scaffolds to present multiple copies of an antigen (Multiple Antigen Peptides, MAPs). lifetein.com | Elicit strong, robust immune responses for antibody production. creative-peptides.comlifetein.com |

| Tissue Engineering | Form self-assembling scaffolds that mimic the native extracellular matrix. rsc.orgcreative-peptides.com | Promotion of cell adhesion and differentiation, tunable mechanical properties and degradation rates. rsc.orgrsc.org |

| Diagnostics | Function as probes for in vivo or in vitro imaging. creative-peptides.com | Attachment of fluorescent or radioactive labels to visualize specific biological targets. creative-peptides.com |

| Multifunctional Biomaterials | Platforms for presenting multiple bioactive sequences simultaneously. upc.edu | Coatings for medical implants that both encourage tissue integration and prevent bacterial infection. upc.eduacs.org |

Q & A

(Basic) What are the standard synthetic protocols for Boc-Glu(Lys-OH)-OH, and how can its purity be validated?

Answer:

this compound is synthesized via solid-phase or solution-phase peptide synthesis (SPPS/LPPS). Key steps include:

- Deprotection : Use trifluoroacetic acid (TFA) to remove the Boc group while retaining the orthogonal Lys-OH protection .

- Coupling : Activate the carboxyl group with reagents like HOBt/EDC or DIC/Oxyma for amide bond formation, ensuring minimal racemization .

- Purification : Employ reverse-phase HPLC with C18 columns, using gradients of water/acetonitrile (0.1% TFA) to isolate the product .

- Validation : Confirm purity (>95%) via analytical HPLC and characterize using H/C NMR (e.g., δ 1.4 ppm for tert-butyl groups) and mass spectrometry (expected [M+H] calculated for CHNO: 346.4) .

(Basic) What are the primary research applications of this compound in peptide chemistry?

Answer:

This compound is critical for:

- Peptide Backbone Modification : Introducing lysine residues with free ε-amino groups for site-specific conjugation (e.g., fluorescent labels, biotin) .

- Drug Development : Building peptide-based therapeutics targeting enzyme-substrate interactions (e.g., protease inhibitors) .

- Structural Studies : Probing protein folding and stability by incorporating charged residues in model peptides .

(Advanced) How can researchers optimize the yield of this compound under varying coupling conditions?

Answer:

Yield optimization requires systematic evaluation of:

- Coupling Reagents : Compare DIC/Oxyma (low racemization) vs. HOBt/EDC (cost-effective) in DMF or DCM .

- Temperature : Perform reactions at 0–4°C to minimize side reactions (e.g., aspartimide formation) .

- Monitoring : Use Kaiser or TNBS tests to confirm complete coupling. Adjust equivalents of amino acid (1.5–3.0×) based on steric hindrance .

- Case Study : A 92.1% yield was achieved using EDAC/HOBt at 20°C in DCM, validated by HPLC .

(Advanced) What analytical challenges arise in characterizing this compound, and how are they addressed?

Answer:

Common challenges include:

- Racemization : Detect via chiral HPLC (e.g., Chiralpak IC column) with a hexane/isopropanol mobile phase. Optimize coupling pH (<8) to suppress base-induced epimerization .

- Byproduct Identification : Use LC-MS/MS to distinguish deletion peptides or truncated chains. High-resolution mass spectrometry (HRMS) confirms molecular ions within 2 ppm accuracy .

- Solvent Artifacts : Avoid trifluoroacetamide adducts by lyophilizing post-TFA deprotection .

(Basic) What safety protocols are recommended for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic solvents (e.g., DCM) .

- Storage : Keep at 2–8°C in airtight, desiccated containers to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How does the stability of this compound vary under acidic vs. basic conditions?

Answer:

- Acidic Conditions : Stable in TFA (20–50% v/v) for Boc deprotection but prone to ester hydrolysis if heated >25°C .

- Basic Conditions : Avoid pH >10 to prevent β-elimination at glutamic acid residues. A study showed 15% degradation after 24 hours at pH 12 .

- Long-Term Stability : Store at -20°C in anhydrous DMSO or DMF; monitor via HPLC every 6 months .

(Advanced) How can researchers design experiments to study the role of this compound in modulating peptide-cell membrane interactions?

Answer:

- Model Systems : Incorporate the compound into amphipathic peptides and assess binding to lipid bilayers (e.g., surface plasmon resonance) .

- Fluorescent Tagging : Conjugate Texas Red to Lys-OH for live-cell imaging of peptide internalization .

- Circular Dichroism (CD) : Compare α-helix/β-sheet content in presence/absence of membranes to correlate structure with function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.